N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Attachment of the butanamide moiety: The oxadiazole intermediate is then reacted with 4-bromobutanoyl chloride in the presence of a base to form the butanamide linkage.
Introduction of the acetamidophenyl group: Finally, the compound is reacted with 4-acetamidophenylboronic acid under Suzuki coupling conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamidophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
- N-(4-acetamidophenyl)-4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]butanamide
- N-(4-acetamidophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Uniqueness
N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of the 2-chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and potential interactions with biological targets.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-13(26)22-14-9-11-15(12-10-14)23-18(27)7-4-8-19-24-20(25-28-19)16-5-2-3-6-17(16)21/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPBZGIBNTMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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